molecular formula C17H16N2O2 B5172247 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B5172247
M. Wt: 280.32 g/mol
InChI Key: JORSFMZSKBBLEZ-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as AMC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological activities by inhibiting the activity of enzymes, modulating the signaling pathways, and interacting with cellular components.
Biochemical and Physiological Effects:
2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit various biochemical and physiological effects. For instance, it has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to inhibit the growth of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its ease of synthesis. Moreover, it exhibits a wide range of biological activities, which makes it a potential candidate for drug discovery. However, one of the major limitations of 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its poor solubility in water, which limits its application in aqueous systems.

Future Directions

There are several future directions for the research of 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One of the potential areas of research is the development of novel synthetic methods for the preparation of 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives with improved biological activities. Moreover, the identification of the molecular targets of 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile and the elucidation of its mechanism of action can provide insights into its potential applications in drug discovery. Furthermore, the development of novel drug delivery systems for 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can enhance its therapeutic efficacy.

Synthesis Methods

2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using various methods, including the Biginelli reaction, Pechmann condensation, and Hantzsch reaction. Among these, the Biginelli reaction is the most commonly used method for the synthesis of 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst.

Scientific Research Applications

2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-tubercular, and anti-microbial properties. Moreover, 2-amino-7-methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to be a potent inhibitor of various enzymes, such as xanthine oxidase, acetylcholinesterase, and α-glucosidase, which are involved in various diseases.

properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-7-13(20)16-14(8-10)21-17(19)12(9-18)15(16)11-5-3-2-4-6-11/h2-6,10,15H,7-8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORSFMZSKBBLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

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